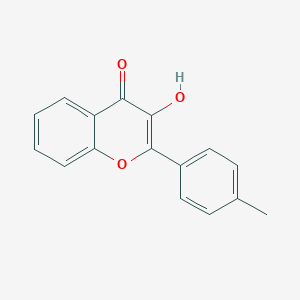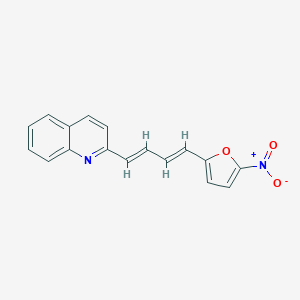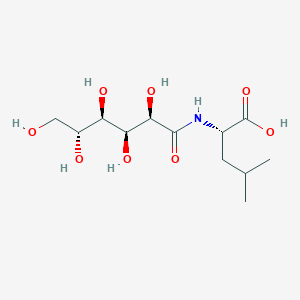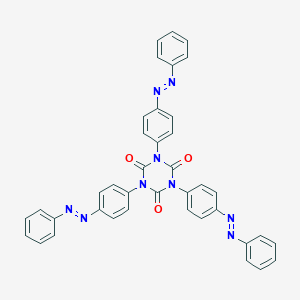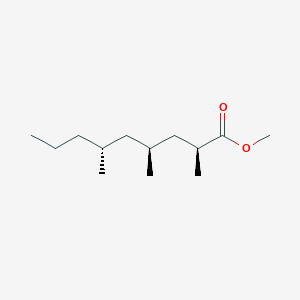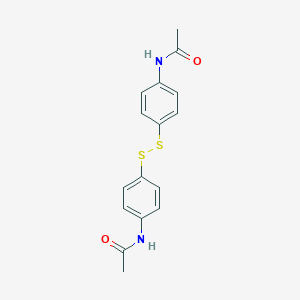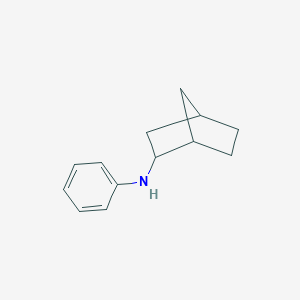
3-tert-butylsulfanyl-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butylsulfanyl-4-methylpyridine is an organic compound with the molecular formula C10H15NS It is a derivative of 4-picoline, where a tert-butylthio group is attached to the third position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylsulfanyl-4-methylpyridine typically involves the introduction of the tert-butylthio group to the 4-picoline molecule. One common method is the reaction of 4-picoline with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-butylsulfanyl-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tert-butylthio group to a thiol group.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-tert-butylsulfanyl-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-tert-butylsulfanyl-4-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Picoline, 2-(tert-butylthio)
- 4-Picoline, 3-(methylthio)
- 4-Picoline, 3-(ethylthio)
Uniqueness
3-tert-butylsulfanyl-4-methylpyridine is unique due to the presence of the bulky tert-butylthio group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds with smaller alkylthio groups, it may exhibit different steric and electronic effects, leading to distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
18794-37-1 |
|---|---|
Molekularformel |
C10H15NS |
Molekulargewicht |
181.3 g/mol |
IUPAC-Name |
3-tert-butylsulfanyl-4-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-6-11-7-9(8)12-10(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
WPQGKFHEPSYERL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)SC(C)(C)C |
Kanonische SMILES |
CC1=C(C=NC=C1)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


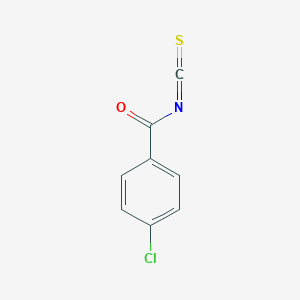
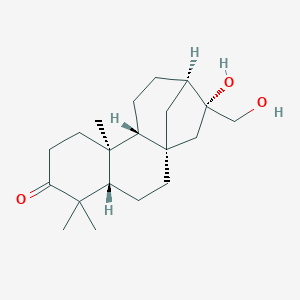
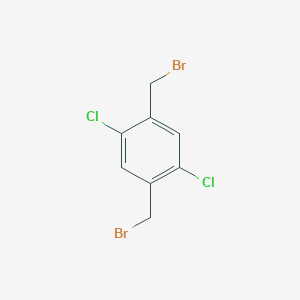
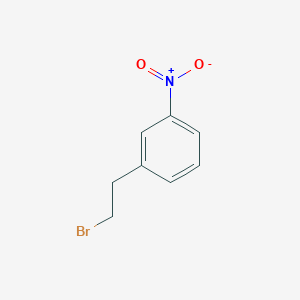
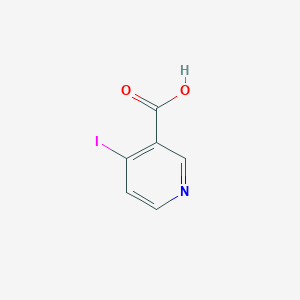
![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)
